molecular formula C12H12O3 B3092956 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one CAS No. 1239772-34-9

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B3092956
CAS No.: 1239772-34-9
M. Wt: 204.22 g/mol
InChI Key: UBKUFLUFQASGIY-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. This particular compound is characterized by the presence of an ethoxy group at the 5-position of the benzofuran ring and an ethanone group at the 1-position.

Preparation Methods

The synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxybenzofuran and ethanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one can be compared with other similar compounds in the benzofuran family:

    1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one: Similar in structure but with the ethoxy group at the 7-position.

    1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: Contains a methyl group instead of an ethoxy group.

    1-(1-Benzofuran-2-yl)ethan-1-one: Lacks the ethoxy group entirely.

Properties

IUPAC Name

1-(5-ethoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-10-4-5-11-9(6-10)7-12(15-11)8(2)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUFLUFQASGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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